molecular formula C17H24N4O6 B14238314 L-Seryl-L-alanylglycyl-L-phenylalanine CAS No. 245073-52-3

L-Seryl-L-alanylglycyl-L-phenylalanine

Cat. No.: B14238314
CAS No.: 245073-52-3
M. Wt: 380.4 g/mol
InChI Key: CYHGMWDFTYJGFY-DRZSPHRISA-N
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Description

L-Seryl-L-alanylglycyl-L-phenylalanine is a synthetic tetrapeptide composed of L-serine, L-alanine, glycine, and L-phenylalanine. This sequence is of interest for biochemical and physiological research, particularly in studies of peptide structure and function. As a potential peptide precursor, it may be used in investigations of enzyme substrates, signal transduction pathways, and cellular uptake mechanisms. Peptides containing phenylalanine, an essential aromatic amino acid, are valuable for studying metabolic pathways. Phenylalanine is a precursor to key neurotransmitters like dopamine and norepinephrine, as well as the biological pigment melanin . This product is provided as a high-purity, research-grade material. It is intended for laboratory research purposes only and is not for use in diagnostic or therapeutic applications for humans or animals. Researchers are responsible for verifying all specifications and applications prior to use.

Properties

CAS No.

245073-52-3

Molecular Formula

C17H24N4O6

Molecular Weight

380.4 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C17H24N4O6/c1-10(20-16(25)12(18)9-22)15(24)19-8-14(23)21-13(17(26)27)7-11-5-3-2-4-6-11/h2-6,10,12-13,22H,7-9,18H2,1H3,(H,19,24)(H,20,25)(H,21,23)(H,26,27)/t10-,12-,13-/m0/s1

InChI Key

CYHGMWDFTYJGFY-DRZSPHRISA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CO)N

Canonical SMILES

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CO)N

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Using tert-Butyloxycarbonyl (Boc) Chemistry

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for constructing peptides like L-Seryl-L-alanylglycyl-L-phenylalanine. The method, exemplified in U.S. Patent US3341510A, involves sequential coupling of protected amino acids to a resin-bound chain, followed by cleavage and deprotection.

Resin Selection and Initial Attachment

The synthesis begins with anchoring the C-terminal amino acid, L-phenylalanine, to a chloromethylated polystyrene resin. This resin is chosen for its stability under acidic conditions and compatibility with Boc chemistry. The attachment is achieved by reacting the carboxyl group of L-phenylalanine with the resin’s chloromethyl groups in the presence of a base such as triethylamine, forming a benzyl ester linkage.

Deprotection and Neutralization

After attachment, the Boc-protecting group on the amino terminus of L-phenylalanine is removed using trifluoroacetic acid (TFA) in methylene chloride (25–50% v/v). The resin is then neutralized with 10% triethylamine in methylene chloride to ensure the amino group remains unprotonated for subsequent coupling.

Coupling Reactions

The next amino acid, glycine, is introduced as its Boc-protected derivative. Activation of glycine’s carboxyl group is achieved using dicyclohexylcarbodiimide (DCC) in methylene chloride, forming an active ester intermediate. Coupling proceeds at room temperature for 2 hours, with monitoring via ninhydrin tests to confirm completion. This process is repeated sequentially for L-alanine and L-serine, each protected with Boc groups.

Cleavage and Final Deprotection

Upon completion of the tetrapeptide chain, the resin-bound product is treated with anhydrous hydrogen fluoride (HF) at 0°C for 45 minutes to cleave the peptide from the resin and remove side-chain protecting groups. For instance, benzyl-based protecting groups on serine (O-benzyl) are cleaved under these conditions, yielding the free tetrapeptide.

Key Advantages:
  • High Efficiency : SPPS minimizes intermediate purification steps, enabling rapid assembly.
  • Automation Compatibility : Automated synthesizers, as described in U.S. Patent US3341510A, standardize coupling and deprotection cycles.

Solution-Phase Peptide Synthesis

Solution-phase synthesis offers an alternative for laboratories lacking SPPS infrastructure. This method, illustrated in European Patent EP1280818B1, relies on stepwise coupling of protected amino acids in solution.

Protection Strategy

Each amino acid is individually protected:

  • L-Serine : The hydroxyl group is protected with a benzyl ether (O-benzyl), while the amino group is shielded with a benzyloxycarbonyl (Cbz) group.
  • L-Alanine and L-Phenylalanine : Amino groups are protected with Cbz, and carboxyl groups remain free for activation.

Activation and Coupling

The carboxyl group of L-alanine is activated using DCC and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). This activated species reacts with the amino group of glycine, which is pre-protected with Cbz. After coupling, the Cbz group on glycine is removed via catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (2.11–3.52 bar). The deprotected glycine-alanine dipeptide then reacts with L-serine, followed by L-phenylalanine, in a similar manner.

Global Deprotection

Final deprotection involves hydrogenolysis (Pd/C, H₂) to remove Cbz groups and acidic hydrolysis (TFA) to cleave benzyl ethers from serine.

Key Challenges:
  • Racemization Risk : Prolonged exposure to DCC or elevated temperatures may lead to epimerization, necessitating strict temperature control (20–40°C).
  • Purification Overhead : Each coupling step requires intermediate purification via column chromatography or crystallization.

Comparative Analysis of Synthetic Methods

Parameter SPPS (Boc Chemistry) Solution-Phase Synthesis
Yield 75–90% (theoretical) 50–70% (due to purification losses)
Time per Residue 2–4 hours 8–12 hours
Racemization Risk Low (0.1–1%) Moderate (1–5%)
Scalability Suitable for milligram to gram scales Limited to gram scales
Key Reagents Trifluoroacetic acid, DCC, HF DCC, HOBt, Pd/C

Innovations in Protecting Group Strategies

Recent patents highlight advancements in orthogonal protection. For example, European Patent EP1280818B1 employs p-methoxybenzyloxycarbonyl (MOZ) groups, which are cleaved under milder acidic conditions (dilute TFA) compared to traditional Cbz groups. This reduces side reactions during deprotection, enhancing overall yield.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-alanylglycyl-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on serine can be oxidized to form a ketone.

    Reduction: The peptide bonds can be reduced to amines under specific conditions.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are common.

    Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine hydroxyl group can yield a ketone, while reduction of peptide bonds can produce individual amino acids.

Scientific Research Applications

L-Seryl-L-alanylglycyl-L-phenylalanine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme activity.

    Medicine: Explored for potential therapeutic applications, such as drug delivery systems and peptide-based drugs.

    Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of L-Seryl-L-alanylglycyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Selected Peptides
Compound Name Sequence/Residues Molecular Formula Molecular Weight (g/mol) Key Features Reference
L-Seryl-L-alanylglycyl-L-phenylalanine Ser-Ala-Gly-Phe C₂₉H₄₄N₈O₁₂ 684.7 Tetrapeptide, mixed polarity
L-Phenylalanyl-Glycine Phe-Gly C₁₁H₁₄N₂O₃ 222.2 Dipeptide, aromatic + flexible
L-Alanyl-L-Alanine Ala-Ala C₆H₁₂N₂O₃ 160.2 Dipeptide, non-polar backbone
L-Lysine-Phe-Ser-Gly-Arg-Ile-Pro-Gly-Leu-Gly Phe-Ser-Gly-Arg-Ile-Pro-Gly-Leu C₄₇H₇₈N₁₄O₁₂ 1031.2 Heptapeptide, charged (Lys, Arg)
4-Nitro-L-phenylalanine Nitro-Phe C₉H₁₀N₂O₄ 210.2 Modified Phe (nitro group at C4)

Key Observations :

  • Sequence Length : Shorter peptides (e.g., Phe-Gly, Ala-Ala) exhibit simpler solubility profiles, while longer sequences (e.g., heptapeptide in ) introduce complexity in folding and charge distribution.
  • Functional Groups : The presence of nitro groups () or charged residues (Lys, Arg in ) alters reactivity and solubility compared to the unmodified tetrapeptide.

Physicochemical Properties

Table 2: Acidic Dissociation Constants (pKa) and Solubility
Compound pKa (Carboxyl) pKa (Amino) Solubility (Water) Reference
L-Phenylalanyl-Glycine 2.1–3.0 8.1–9.1 Moderate
L-Alanyl-L-Alanine 2.3–3.2 8.2–9.3 High
This compound* ~3.5 (estimated) ~8.5 (estimated) Low (hydrophobic Phe)

Notes:

  • Its low solubility stems from the hydrophobic phenylalanine residue .

Stereochemical and Functional Modifications

  • D-Amino Acid Incorporation: describes a peptide with D-alanine (L-Tyr-D-Ala-Gly-Phe-Leu-Ser), which enhances proteolytic resistance compared to L-configured counterparts .
  • Cysteine-Containing Peptides : highlights a cysteinyl-glycyl-seryl sequence (Ala-Val-Cys-Cys-Gly-Ser ), where disulfide bonds could stabilize tertiary structures—unseen in the target tetrapeptide .

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